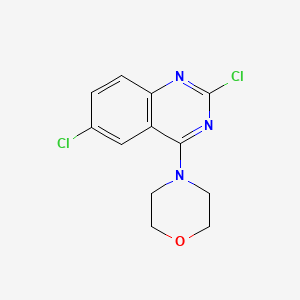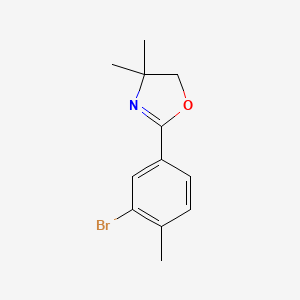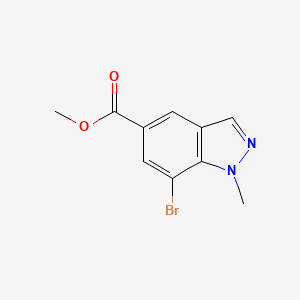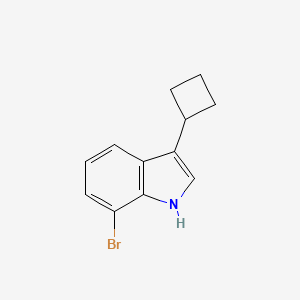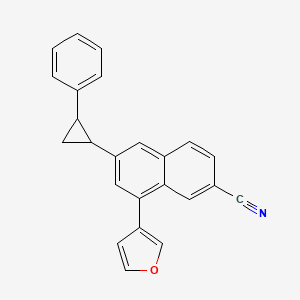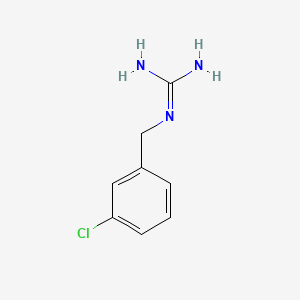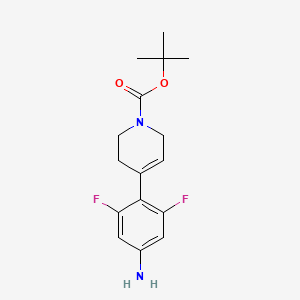
tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate is a synthetic organic compound that belongs to the class of pyridinecarboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. A common route might include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: This step may involve nitration followed by reduction or direct amination.
Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic processes, receptor modulation, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylethyl 4-(4-amino-2,6-dichlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
- 1,1-Dimethylethyl 4-(4-amino-2,6-dibromophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness
Compared to similar compounds, 1,1-Dimethylethyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate may exhibit unique properties due to the presence of fluorine atoms, which can influence its reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in pharmaceutical applications.
Propiedades
Fórmula molecular |
C16H20F2N2O2 |
|---|---|
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20F2N2O2/c1-16(2,3)22-15(21)20-6-4-10(5-7-20)14-12(17)8-11(19)9-13(14)18/h4,8-9H,5-7,19H2,1-3H3 |
Clave InChI |
XCJWZQJSVCDJMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
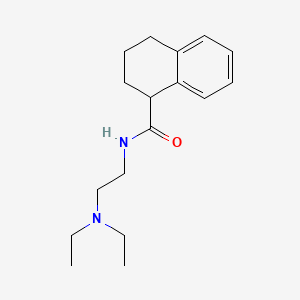
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)

